

# The Formation of PNU-142300 from Linezolid: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	PNU 142300	
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### **Abstract**

Linezolid, a member of the oxazolidinone class of antibiotics, undergoes significant metabolism in vivo, leading to the formation of several metabolites. Among these, PNU-142300 is a major metabolite resulting from the oxidative degradation of the morpholine ring of the parent drug. This technical guide provides a comprehensive overview of the formation of PNU-142300 from Linezolid, detailing the metabolic pathways, and presenting key quantitative data. This document also includes detailed experimental protocols for the chemical synthesis of PNU-142300, which is crucial for research and development purposes. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

## Introduction

Linezolid is a critical therapeutic agent for treating infections caused by multi-drug resistant Gram-positive bacteria. Understanding its metabolic fate is paramount for optimizing its clinical use and managing potential adverse effects. The formation of its metabolites, including PNU-142300, is a key aspect of its pharmacokinetic profile. PNU-142300, an aminoethoxyacetic acid derivative, is formed through a metabolic route referred to as the "lactam pathway."[1] This pathway involves the enzymatic oxidation of the morpholine ring of Linezolid. While the complete enzymatic cascade is still under investigation, recent studies have shed light on the initial steps of this transformation.



## Metabolic Pathway of Linezolid to PNU-142300

The biotransformation of Linezolid to PNU-142300 is a multi-step enzymatic process. It is one of the two major metabolic pathways for Linezolid, the other being the "lactone pathway" which leads to the formation of PNU-142586. The formation of PNU-142300 is presumed to be a purely enzymatic process.[1]

The initial and rate-limiting step in the metabolic cascade is the oxidation of the morpholine ring. While earlier in vitro studies using human liver microsomes were unable to identify specific cytochrome P450 (CYP) enzymes, more recent research has implicated CYP2J2, CYP4F2, and CYP1B1 in the 2-hydroxylation of the morpholine moiety.[2][3] This hydroxylation is a critical activation step that precedes the opening of the morpholine ring.

Following the initial hydroxylation, the intermediate undergoes further enzymatic transformations within the lactam pathway to ultimately yield PNU-142300. The precise enzymes and intermediates involved in these subsequent steps are not yet fully elucidated and represent an active area of research.



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Metabolic pathway of Linezolid to PNU-142300.

## **Quantitative Data on Linezolid and PNU-142300**

The disposition of Linezolid and its metabolites has been characterized in human studies. The following tables summarize key quantitative data regarding the plasma concentrations and excretion of Linezolid and PNU-142300.

Table 1: Pharmacokinetic Parameters of Linezolid and its Metabolites in Healthy Adults



Compound	Cmax (µg/mL)	Tmax (h)	AUC (μg*h/mL)
Linezolid	12.7	1.5	80.4
PNU-142300	0.8	3.2	10.1
PNU-142586	2.1	4.7	30.4

Data are representative values and can vary based on individual patient factors.

Table 2: Excretion of Linezolid and its Metabolites in Urine (% of Dose)

Compound	Percentage of Dose in Urine
Linezolid	30-40%
PNU-142300	~10%
PNU-142586	~40-50%

## Experimental Protocols for Chemical Synthesis of PNU-142300

The chemical synthesis of PNU-142300 is essential for obtaining pure standards for analytical method development, pharmacokinetic studies, and toxicological assessments. Several synthetic routes have been reported. A general, multi-step synthesis is outlined below, based on published literature.[4][5]

Objective: To synthesize (S)-2-(2-((4-(5-((acetamide)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)amino)ethoxy)acetic acid (PNU-142300).

#### Materials:

- (S)-N-((3-(4-amino-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
- · 2-(2-bromoethoxy)acetic acid tert-butyl ester
- Diisopropylethylamine (DIPEA)



- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

#### Procedure:

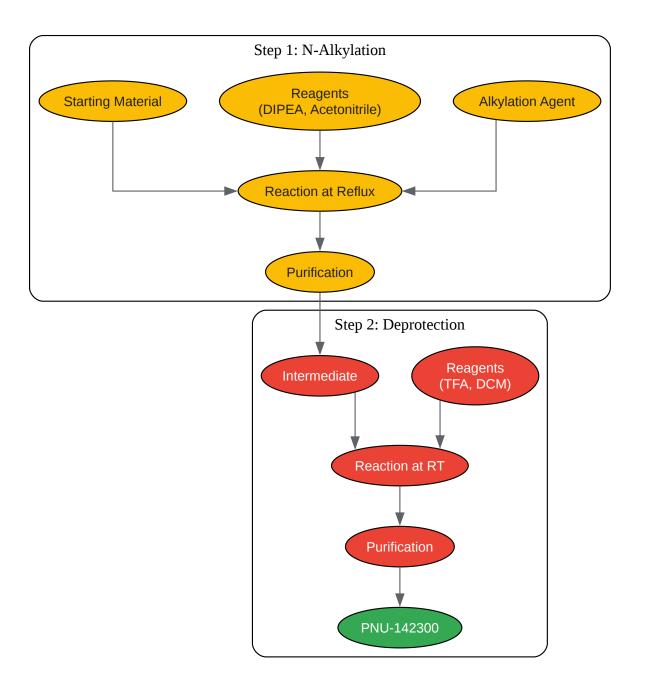
- N-Alkylation:
  - Dissolve (S)-N-((3-(4-amino-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide in acetonitrile.
  - Add diisopropylethylamine (DIPEA) to the solution.
  - Add 2-(2-bromoethoxy)acetic acid tert-butyl ester to the reaction mixture.
  - Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography
    (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  - Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to obtain the tert-butyl ester intermediate.

#### Deprotection:

- Dissolve the purified tert-butyl ester intermediate in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
- Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.



 The resulting crude product can be purified by recrystallization or preparative highperformance liquid chromatography (HPLC) to yield PNU-142300.



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General experimental workflow for the synthesis of PNU-142300.

### Conclusion

The formation of PNU-142300 is a significant metabolic pathway for Linezolid, proceeding through an enzymatic oxidation of the morpholine ring via the lactam pathway. While the initial hydroxylation step is now attributed to CYP2J2, CYP4F2, and CYP1B1, the complete enzymatic sequence remains an area for further investigation. The provided quantitative data and synthetic protocols offer a valuable resource for researchers in the field of drug metabolism and development. A thorough understanding of these processes is essential for the continued safe and effective use of Linezolid in clinical practice.

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